molecular formula C39H62O12 B1679726 Ophiopogonin C CAS No. 19057-67-1

Ophiopogonin C

Cat. No.: B1679726
CAS No.: 19057-67-1
M. Wt: 722.9 g/mol
InChI Key: HDXIQHTUNGFJIC-UHFFFAOYSA-N
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Description

Prosapogenin A (C₃₉H₆₂O₁₂; MW: 722.9; CAS: 19057-67-1) is a steroidal saponin primarily isolated from medicinal plants such as Dioscorea zingiberensis and Veratrum species . It is a secondary metabolite formed via enzymatic hydrolysis of precursor saponins like Protogracillin (CAS: 54848-30-5; MW: 1065) . Prosapogenin A exhibits significant pharmacological activities, including apoptosis induction in cancer cells via STAT3 signaling pathway inhibition and glycolysis suppression . Its low natural abundance (<0.00085% in raw plant material) has driven the development of efficient enzymatic hydrolysis methods for industrial-scale production .

Properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXIQHTUNGFJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ophiopogonin C'
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19057-67-1
Record name Ophiopogonin C'
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 240 °C
Record name Ophiopogonin C'
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Table 1: Purification Efficiency of Prosapogenin A Precursors

Purification Step Purity (%) Recovery Rate (%)
Crude Extract 22.4 100.0
D101 Resin Elution 68.9 92.1
Polyamide Column 83.2 87.6

This sequential purification eliminates polysaccharides and phenolic compounds that inhibit enzymatic activity, ensuring optimal hydrolysis conditions.

Comparative Analysis of Preparation Methods

Table 2: Method Efficacy and Environmental Impact

Method Yield (%) Purity (%) Energy Input Scalability
Enzymatic Hydrolysis 5.62 83.2 Moderate High
Thermal Extraction 3.15 67.8 High Moderate
Ultrasonication 4.20 72.4 High Limited

Enzymatic hydrolysis outperforms thermal and physical methods in yield and purity while minimizing energy consumption. However, longer processing times (6–12 hours) and enzyme costs remain challenges for industrial adoption.

Recent Advances in Process Optimization

Cutting-edge research focuses on immobilizing cellulase on magnetic nanoparticles to enable enzyme reuse, reducing costs by up to 40%. Additionally, integrating membrane filtration post-hydrolysis eliminates the need for resin-based purification, streamlining production workflows.

Genetic engineering of Dioscorea zingiberensis to overexpress β-glucosidase enzymes in planta is under investigation. Preliminary trials show a 1.8-fold increase in native Prosapogenin A content, potentially bypassing external hydrolysis steps entirely.

Chemical Reactions Analysis

  • Progenin III undergoes various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions:
    • Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
    • Reduction: Utilizes reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
    • Substitution: May occur via nucleophilic substitution reactions.
  • Major products formed depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

    Anticancer Properties

    Prosapogenin A has demonstrated potent antineoplastic effects against various cancer cell lines. Key studies have highlighted its ability to induce apoptosis and pyroptosis in cancer cells, making it a promising candidate for cancer treatment.

    Case Studies and Research Findings

    Several studies have documented the efficacy of Prosapogenin A in preclinical settings:

    StudyCancer TypeMechanismKey Findings
    Anaplastic Thyroid CancerPyroptosisInduced GSDME-dependent pyroptosis via lysosomal membrane permeabilization.
    Cervical CarcinomaApoptosisInhibited STAT3 signaling leading to reduced cell survival and increased apoptosis.
    Liver Cancer (HepG2)ApoptosisInduced apoptosis through modulation of glycometabolism-related genes.
    Breast Cancer (MCF-7)ApoptosisExhibited significant growth inhibition and apoptosis induction via STAT3 pathway suppression.

    Potential Therapeutic Strategies

    Given its diverse mechanisms of action, Prosapogenin A presents several potential therapeutic strategies:

    • Combination Therapy : Combining Prosapogenin A with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer treatment.
    • Targeted Delivery Systems : Developing novel drug delivery systems could improve the bioavailability and targeting of Prosapogenin A to tumor sites.
    • Clinical Trials : Ongoing research should focus on clinical trials to evaluate the safety and efficacy of Prosapogenin A in human subjects.

    Mechanism of Action

    • Progenin III’s anti-cancer effects involve inhibiting the STAT3 signaling pathway.
    • It also impacts glycolysis, disrupting energy metabolism in cancer cells.
    • Molecular targets and pathways associated with its action need further elucidation.
  • Comparison with Similar Compounds

    Structural Features

    Prosapogenin A is characterized by a spirostanol skeleton with a rhamnose-glucose disaccharide moiety at C-3 . Key structural distinctions from related compounds include:

    • Protogracillin : Contains an additional trisaccharide unit (glucose-xylose-glucose) at C-26, resulting in higher molecular weight (1065 vs. 722.9) .
    • Dioscin: Shares the same aglycone (diosgenin) but has a rhamnose-glucose disaccharide at C-3 and a glucose unit at C-26, differing in glycosylation sites .
    • Trillin: A simpler monodesmosidic saponin with a single glucose unit at C-3 (MW: 576.76) .

    Table 1: Structural Comparison of Prosapogenin A and Related Saponins

    Compound Molecular Formula Molecular Weight Glycosylation Pattern Source
    Prosapogenin A C₃₉H₆₂O₁₂ 722.9 Rha-Glc at C-3 Dioscorea zingiberensis
    Protogracillin C₅₄H₈₈O₂₂ 1065 Rha-Glc at C-3; Glc-Xyl-Glc at C-26 Dioscorea spp.
    Dioscin C₄₅H₇₂O₁₆ 885.0 Rha-Glc at C-3; Glc at C-26 Dioscorea villosa
    Trillin C₃₃H₅₂O₈ 576.76 Glc at C-3 Allium porrum

    Pharmacological Activities

    • Prosapogenin A : Demonstrates potent anti-cancer activity by inhibiting STAT3 and glycolysis in HeLa, HepG2, and MCF-7 cells .
    • Prosapogenin D : Targets the PI3K-Akt pathway for anti-obesity effects, unlike Prosapogenin A’s cancer-focused mechanisms .

    Table 2: Pharmacological Comparison

    Compound Key Activities Mechanism of Action
    Prosapogenin A Anti-cancer, apoptosis induction STAT3 inhibition, glycolysis suppression
    Prosapogenin D Anti-obesity PI3K-Akt pathway modulation
    Diosgenin Cholesterol-lowering, anti-inflammatory HMG-CoA reductase inhibition

    Preparation Methods and Yield Efficiency

    Prosapogenin A is predominantly synthesized via enzymatic hydrolysis of Protogracillin, optimized using response surface methodology (RSM) to achieve yields up to 0.294% . In contrast:

    • Traditional extraction : Yields ≤0.00085% from Dioscorea villosa .
    • Microbial biotransformation : Lower efficiency (0.0226% yield) compared to enzymatic methods .

    Table 3: Yield Comparison of Preparation Methods

    Method Prosapogenin A Yield Key Advantage
    Enzymatic hydrolysis 0.294% High purity (≥98%), eco-friendly
    Plant extraction 0.00045%–0.00085% Low scalability
    Microbial biotransformation 0.0226% Requires complex fermentation

    Biological Activity

    Prosapogenin A (PA) is a bioactive compound derived from traditional Chinese medicine, particularly noted for its presence in various herbal formulations. Recent research has highlighted its significant biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of Prosapogenin A, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

    Induction of Pyroptosis

    One of the most notable mechanisms through which Prosapogenin A exerts its effects is by inducing GSDME-dependent pyroptosis in anaplastic thyroid cancer (ATC) cells. This process involves several key steps:

    • Lysosomal Membrane Permeabilization (LMP) : PA promotes LMP, leading to the release of cathepsins.
    • Caspase Activation : The released cathepsins activate caspase 8 and caspase 3, which cleave GSDME, triggering pyroptosis.
    • V-ATPase Activation : PA significantly upregulates three subunits of V-ATPase (ATP6V1A, ATP6V1B2, ATP6V0C), resulting in lysosomal over-acidification that exacerbates LMP and lysosomal damage .

    This mechanism has been demonstrated both in vitro and in vivo, indicating PA's potential as an antineoplastic agent against ATC.

    Inhibition of the STAT3 Signaling Pathway

    In addition to pyroptosis, Prosapogenin A has been shown to inhibit the STAT3 signaling pathway , which is critical for tumor growth and survival. Research indicates that PA induces apoptosis in various cancer cell lines (HeLa, HepG2, MCF-7) by:

    • Downregulating anti-apoptotic proteins such as Bcl-2 and survivin.
    • Upregulating pro-apoptotic factors like c-myc and p21.
    • Modulating glycolysis-related gene expression, thereby disrupting energy metabolism essential for cancer cell proliferation .

    Case Studies and Experimental Evidence

    • Anti-Cancer Activity : In a study involving anaplastic thyroid cancer cells, PA treatment led to significant cell death as evidenced by flow cytometry assays. The results showed a concentration-dependent increase in non-viable cells after PA exposure .
    • Cell Viability Restoration : Co-treatment with lysosomal inhibitors such as CQ and BafA1 restored cell viability in PA-treated cells, highlighting the role of lysosomal dysfunction in PA-induced cell death .
    • In Vitro Studies : Further investigations revealed that PA treatment resulted in enlarged lysosomes and increased lysosomal acidification, confirming its role as a V-ATPase agonist that modulates lysosomal function .

    Data Table: Summary of Biological Activities

    Biological Activity Mechanism Cancer Type Reference
    Induction of PyroptosisLMP → Cathepsin release → Caspase activation → GSDME cleavageAnaplastic Thyroid Cancer
    Apoptosis InductionInhibition of STAT3 → Downregulation of anti-apoptotic genesHeLa, HepG2, MCF-7
    Lysosomal DysfunctionOver-acidification → Increased LMP → Cell deathVarious Cancer Lines

    Q & A

    Q. What molecular mechanisms underlie Prosapogenin A's apoptotic effects in cancer cells, and what experimental models are typically used to validate these mechanisms?

    Prosapogenin A induces apoptosis primarily through inhibition of the STAT3 signaling pathway and suppression of glycolysis. Key experimental models include:

    • In vitro cancer cell lines (e.g., human hepatocellular carcinoma, breast cancer cells) treated with Prosapogenin A to assess apoptosis via flow cytometry or TUNEL assays.
    • Western blotting to measure STAT3 phosphorylation and downstream targets (e.g., Bcl-2, Bax).
    • Glycolysis inhibition validated by measuring lactate production and glucose uptake via colorimetric assays or Seahorse metabolic analyzers .

    Q. Table 1: Key Mechanisms and Assays

    MechanismExperimental AssaysReference
    STAT3 inhibitionWestern blot, siRNA knockdown
    Glycolysis suppressionLactate assay, glucose uptake measurement
    Apoptosis inductionFlow cytometry, caspase-3/7 activity assays

    Q. What methodologies are employed for the eco-friendly preparation of Prosapogenin A from plant sources?

    Prosapogenin A is synthesized via enzymatic hydrolysis of steroidal saponins from Dioscorea zingiberensis. Critical steps include:

    Physical separation of starch and cellulose from plant material.

    Enzymatic hydrolysis using tailored enzymes to cleave glycosidic bonds, optimizing yield by adjusting pH, temperature, and enzyme-substrate ratios.

    Purification using D101 macroporous resin and polyamide columns to isolate Prosapogenin A (>98% purity).

    Quality control via HPLC and LC-MS to confirm structural integrity .

    Q. Table 2: Prosapogenin A Preparation Workflow

    StepMethodological FocusOutcome
    Raw material processingSolvent extraction, filtrationCrude saponin extract
    Enzymatic hydrolysispH/temperature optimization, reaction monitoringProsapogenin A precursor
    PurificationColumn chromatography, solvent recyclingHigh-purity product

    Advanced Research Questions

    Q. How can researchers reconcile conflicting data on Prosapogenin A's efficacy across different cancer types?

    Discrepancies may arise due to:

    • Cell line heterogeneity : STAT3 activation status and glycolysis dependency vary across cancers (e.g., leukemias vs. solid tumors).
    • Experimental design : Differences in dosing, treatment duration, or cytotoxicity assays (e.g., MTT vs. ATP-based assays).
    • Solution : Use isogenic cell lines (e.g., STAT3-knockout vs. wild-type) to isolate mechanism-specific effects. Employ multivariate regression to account for confounding variables like hypoxia or nutrient availability .

    Q. What strategies optimize the biotransformation yield of Prosapogenin A while minimizing by-products?

    Key optimization strategies include:

    • Enzyme engineering : Screening microbial enzymes (e.g., β-glucosidases) for higher specificity toward saponin substrates.
    • Process monitoring : Real-time HPLC analysis to track reaction progress and terminate hydrolysis before by-product formation.
    • Solvent systems : Using aqueous-organic biphasic systems to improve enzyme stability and product solubility .

    Q. Table 3: Biotransformation Optimization Parameters

    ParameterImpact on Yield/By-ProductsReference
    Enzyme concentrationHigh concentrations accelerate hydrolysis
    Temperature40–50°C balances enzyme activity and denaturation
    Reaction timeProlonged incubation increases by-product risk

    Q. How should researchers design studies to evaluate Prosapogenin A's synergy with other STAT3 inhibitors?

    • Preclinical models : Use combination index (CI) analysis (e.g., Chou-Talalay method) in 2D/3D cell cultures.
    • Mechanistic overlap : Avoid redundant targeting (e.g., pairing Prosapogenin A with a JAK2 inhibitor instead of another STAT3 blocker).
    • In vivo validation : Test synergy in xenograft models with pharmacokinetic compatibility (e.g., overlapping half-lives) .

    Q. What are the critical considerations for standardizing Prosapogenin A purity assessments in interdisciplinary studies?

    • Analytical consistency : Use validated HPLC protocols (e.g., C18 column, acetonitrile/water gradient).
    • Reference materials : Source certified Prosapogenin A standards (CAS: 19057-67-1) for calibration.
    • Documentation : Adhere to COA (Certificate of Analysis) guidelines for batch-to-batch reproducibility .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ophiopogonin C
    Reactant of Route 2
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.